![molecular formula C21H22N2O4S B2776745 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 2034464-74-7](/img/structure/B2776745.png)
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives, which are part of the structure of the compound, involves regioselective coupling reactions and electrophilic cyclization reactions . The synthesis of a similar molecule, (E)-1-(benzo[b]thiophen-3-yl)-N-(4-ethoxyphenyl)methanimine, involved a mixture of solutions containing 1-benzothiophene-3-carbaldehyde and 4-ethoxyaniline stirred for 1 hour under reflux .Molecular Structure Analysis
The molecular structure of the compound includes a benzo[b]thiophen-2-yl group and a 2-ethoxyphenyl group. The molecular electrostatic potential surface shows that the most negative regions are mainly located near N and O atoms while the most positive region is mainly located on S bonded C atom .Chemical Reactions Analysis
Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . A similar compound, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, was tested for Sonogashira coupling reaction with different iodoaryl compounds .Scientific Research Applications
Antimicrobial Applications
Benzothiophene derivatives, including the compound , have shown promising results in antimicrobial studies. They have been tested against various microorganisms such as Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The compound’s efficacy against S. aureus, a pathogenic bacterium, suggests its potential use in developing new antibacterial agents.
Antifungal Properties
Some benzothiophene derivatives have demonstrated potential as antifungal agents . This opens up research avenues for the compound as a treatment for fungal diseases, which are a significant concern in both clinical settings and agriculture.
Antioxidant Capacity
The compound has shown high antioxidant capacities, surpassing that of trolox, a reference antioxidant . This property is crucial as antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various chronic diseases.
Pharmaceutical Drug Development
Benzothiophene cores are present in pharmaceuticals like Raloxifene, used for treating breast cancer, and Zileuton, used for managing asthma . The compound’s structural similarity to these drugs suggests its potential in the development of new therapeutic agents.
Material Science Applications
Conjugated heterocyclic compounds like benzothiophenes have applications in material science, particularly in solar cells, transistors, LEDs, biosensors, sensors, and electrochromic devices . The compound’s properties could be harnessed for advancements in these technologies.
Biochemical Research
In biochemical research, the compound’s interactions with biological molecules can be studied to understand cellular processes. Its binding affinities and inhibitory activities could provide insights into enzyme functions and metabolic pathways .
Analytical Chemistry
The compound’s unique structure may allow it to serve as a molecular probe or a reagent in analytical chemistry. It could be used in chromatography, spectroscopy, or as a standard in quantitative analysis .
Environmental Science
Benzothiophene derivatives have been studied for their environmental impact, particularly in biodegradation processes . The compound could be explored for its environmental stability and potential biodegradability, contributing to eco-friendly chemical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, have shown affinity towards 5-ht1a serotonin receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through intramolecular charge-transfer (ict) transitions . These transitions involve the movement of an electron from a donor (in this case, the benzo[b]thiophen-2-yl group) to an acceptor molecule.
Biochemical Pathways
If it indeed targets 5-ht1a serotonin receptors like its structural analogues, it could potentially influence serotonin signaling pathways, which play a crucial role in mood regulation, sleep, and other physiological processes .
Pharmacokinetics
The compound’s photophysical properties, such as major absorption bands and photoluminescence emissions, have been studied . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
If it interacts with 5-ht1a serotonin receptors, it could potentially influence neuronal signaling and thereby affect mood, sleep, and other physiological processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its photophysical properties, such as photoluminescence emissions, can be affected by the presence of structural variations, such as C–C bond fluctuations in the carborane cage and aromatic-ring free rotation .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-27-16-10-6-5-9-15(16)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-7-11-17(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLJKFZWDCRJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide |
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